cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride
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Overview
Description
cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a decahydroisoquinoline core substituted with a methyl group and a trimethoxybenzoyloxy moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the stereospecific synthesis, which ensures the formation of the desired cis isomer. The synthetic sequence may include the following steps:
Formation of the Decahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the decahydroisoquinoline ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Trimethoxybenzoyloxy Moiety: This step involves the esterification of the decahydroisoquinoline core with 3,4,5-trimethoxybenzoic acid, typically using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemical effects and reaction mechanisms.
Biology: The compound can be used to investigate its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
cis-3,4,5-Trimethoxy-3’-aminostilbene: A stilbene derivative with similar trimethoxybenzoyloxy moiety.
cis-2,6-Dimethylmorpholin-4-ylpyridine-3-yl-2-methyl-4’-trifluoromethoxy biphenyl-3-carboxamide:
Uniqueness
cis-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride is unique due to its specific stereochemistry and the presence of both a decahydroisoquinoline core and a trimethoxybenzoyloxy moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
57464-36-5 |
---|---|
Molecular Formula |
C20H30ClNO5 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[(6S)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-6-yl] 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C20H29NO5.ClH/c1-21-8-7-13-9-16(6-5-14(13)12-21)26-20(22)15-10-17(23-2)19(25-4)18(11-15)24-3;/h10-11,13-14,16H,5-9,12H2,1-4H3;1H/t13?,14?,16-;/m0./s1 |
InChI Key |
MGULVNWJHKOYIJ-ZKMYOKSESA-N |
Isomeric SMILES |
C[NH+]1CCC2C[C@H](CCC2C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-] |
Canonical SMILES |
C[NH+]1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-] |
Origin of Product |
United States |
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